molecular formula C12H20N4O2 B2465314 N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-38-1

N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2465314
CAS No.: 1429418-38-1
M. Wt: 252.318
InChI Key: QURFKHPRQGXHIK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family It is characterized by a cyclohexyl group, an isopropyl group, and a nitro group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine typically involves the reaction of cyclohexylamine with isopropyl hydrazine and a nitro-substituted ketone. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the pyrazole ring. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino-substituted pyrazoles or other functionalized pyrazole compounds.

Scientific Research Applications

N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-1-isopropyl-4-amino-1H-pyrazol-3-amine: Similar structure but with an amino group instead of a nitro group.

    N-Cyclohexyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

N-Cyclohexyl-1-isopropyl-4-nitro-1H-pyrazol-3-amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-cyclohexyl-4-nitro-1-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-9(2)15-8-11(16(17)18)12(14-15)13-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURFKHPRQGXHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)NC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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